1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves detailing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like reactivity and stability).Scientific Research Applications
Selective Adsorption for Gas Separation
Research has demonstrated the effectiveness of novel materials in the selective adsorption of acetylene over ethylene, which is a critical process in the petrochemical industry. For instance, a crystalline polyimide porous organic framework (PAF-110) exhibited impressive thermal stability and showed selective adsorption of acetylene over ethylene due to stronger electrostatic interactions within the material (Jiang et al., 2018). Similarly, enantiopure metal-organic frameworks have been developed for highly selective separation of these gases, highlighting the potential of microporous materials in adsorption-based separation processes (Xiang et al., 2011).
Catalysis and Polymerization
The interaction and decomposition of acetylene and ethylene on metal surfaces have been studied to understand the catalytic processes involved in chemical reactions. Research using synchrotron x-ray photoelectron spectroscopy revealed the dehydrogenation pathways of these gases on Ni(100), providing insights into surface chemistry and potential catalytic applications (Neubauer et al., 2003). Additionally, the synthesis and polymerization of acetylene derivatives have been explored for creating polymers with unique properties, such as liquid crystallinity and light emission, further extending the application of these compounds in materials science (Cheuk et al., 2003).
Gas Permeability and Separation Efficiency
The design of porous materials for gas separation also focuses on enhancing the efficiency and selectivity of the process. A study on a copper-based metal-organic framework with hexafluorosilicate linkers demonstrated its ability to separate acetylene from ethylene effectively, showcasing the importance of specific binding sites and host-guest interactions in achieving high adsorption capacity and selectivity (Cui et al., 2016).
Environmental and Microbial Interactions
Interestingly, the environmental roles and microbial interactions with acetylene have been explored, revealing that certain microorganisms can degrade acetylene, using it as a carbon and energy source. This introduces the concept of "acetylenotrophy," suggesting a hidden but ubiquitous microbial metabolism that could have implications for biotechnological applications and environmental cycling of hydrocarbons (Akob et al., 2018).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and disposal.
Future Directions
This involves detailing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a different topic, feel free to ask!
properties
IUPAC Name |
1-ethyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-15-8-10-17(11-9-15)13-12-16-6-4-14(2)5-7-16/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNSILZUJYWPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465094 | |
Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene | |
CAS RN |
22692-80-4 | |
Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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